molecular formula C12H20ClN5 B12221643 1-(1-Methyl-1h-pyrazol-3-yl)-n-[(1-propyl-1h-pyrazol-3-yl)methyl]methanamine

1-(1-Methyl-1h-pyrazol-3-yl)-n-[(1-propyl-1h-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12221643
M. Wt: 269.77 g/mol
InChI Key: XGWVVMGLHGKMSM-UHFFFAOYSA-N
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Description

1-(1-Methyl-1h-pyrazol-3-yl)-n-[(1-propyl-1h-pyrazol-3-yl)methyl]methanamine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1h-pyrazol-3-yl)-n-[(1-propyl-1h-pyrazol-3-yl)methyl]methanamine typically involves the reaction of appropriate pyrazole derivatives under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 1-propyl-1H-pyrazole-3-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1h-pyrazol-3-yl)-n-[(1-propyl-1h-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(1-Methyl-1h-pyrazol-3-yl)-n-[(1-propyl-1h-pyrazol-3-yl)methyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1h-pyrazol-3-yl)-n-[(1-propyl-1h-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methyl-1H-pyrazol-5-yl)-3-(1-phenyl-1H-pyrazol-5-yl)methanamine
  • 1-(1H-Indazol-4-yl)-3-((1-Phenyl-1H-Pyrazol-5-yl)methyl)urea

Uniqueness

1-(1-Methyl-1h-pyrazol-3-yl)-n-[(1-propyl-1h-pyrazol-3-yl)methyl]methanamine is unique due to its specific substitution pattern and the presence of both methyl and propyl groups on the pyrazole rings. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1-(1-methylpyrazol-3-yl)-N-[(1-propylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-3-6-17-8-5-12(15-17)10-13-9-11-4-7-16(2)14-11;/h4-5,7-8,13H,3,6,9-10H2,1-2H3;1H

InChI Key

XGWVVMGLHGKMSM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=NN(C=C2)C.Cl

Origin of Product

United States

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